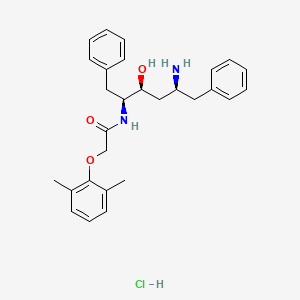

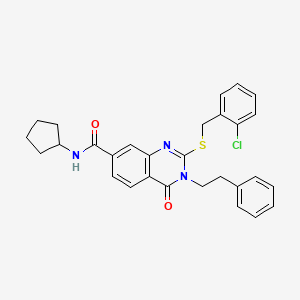

4-ethoxy-3-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

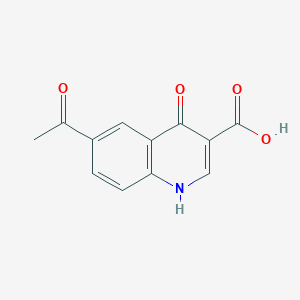

“4-ethoxy-3-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide” is a chemical compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene derivatives have been found to have a variety of biological effects and are of interest to medicinal chemists .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . Typical synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “4-ethoxy-3-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide” includes a thiophene ring, which is a five-membered ring containing one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions. For example, they can undergo condensation reactions such as the Gewald reaction . More specific information about the chemical reactions of “4-ethoxy-3-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide” is not available in the retrieved data.Aplicaciones Científicas De Investigación

- Cancer Research and Apoptosis Induction Studies have shown that this compound can cause a decrease in cell viability and induce apoptosis in cancer cells. Researchers are investigating its potential as an anticancer agent.

- The fluoro and ethoxy substituents make this compound interesting for hydromethylation reactions. Researchers have explored its use in formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

- Organoboron compounds play a crucial role in organic synthesis. The boron moiety in this compound can be converted into various functional groups, making it useful for C–C bond formations, halogenations, and more .

- Pinacol boronic esters, including this compound, are stable and versatile building blocks. Their bench stability and ease of purification make them attractive for chemical transformations .

- Researchers have employed protodeboronation of pinacol boronic esters (including this compound) in the formal total synthesis of natural products like δ-®-coniceine and indolizidine 209B .

Hydromethylation Reactions

Organic Synthesis and Building Blocks

Total Synthesis of Natural Products

Mechanistic Studies and Radical Approaches

Direcciones Futuras

The future directions for research on “4-ethoxy-3-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide” and similar compounds could include further exploration of their synthesis, characterization, and investigation of their pharmacological activity . Thiophene derivatives are of great interest in medicinal chemistry and material science, and there is potential for the development of new structural prototypes with more effective pharmacological activity .

Propiedades

IUPAC Name |

4-ethoxy-3-fluoro-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO4S3/c1-2-24-16-5-4-14(9-15(16)19)27(22,23)20-10-13-3-6-17(26-13)18(21)12-7-8-25-11-12/h3-9,11,18,20-21H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDVBKVSQFANKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-3-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2651691.png)

![4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2651699.png)

![2-Methoxy-N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2651705.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide](/img/structure/B2651706.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide](/img/structure/B2651708.png)